molecular formula C10H9NO B099120 Quinolin-8-ylmethanol CAS No. 16032-35-2

Quinolin-8-ylmethanol

Cat. No. B099120
M. Wt: 159.18 g/mol
InChI Key: BGLZVNYGUGILJU-UHFFFAOYSA-N
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Patent
US07888366B2

Procedure details

Sodium borohydride (280 mg, 7.4 mmol) was added in portions to a solution of 3-quinoline-carboxaldehyde (1.06 g, 6.7 mmol) in methanol at room temperature. Reaction was quenched after 3 hours stirring with 10 mL (aq) sat. NH4Cl. Mixture was extracted with ethyl acetate (3×30 ml). Combined organics were washed with brine and dried over MgSO4. Crude material was purified by chromatography using (20-40% EA/Hex gradient) to afford quinolin-8-yl-methanol as an off white solid (800 mg; 75% yield).
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[N:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[C:5](C=O)[CH:4]=1.[CH3:15][OH:16]>>[N:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][C:11]=2[CH2:15][OH:16])[CH:6]=[CH:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
280 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
1.06 g
Type
reactant
Smiles
N1=CC(=CC2=CC=CC=C12)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirring with 10 mL (aq) sat. NH4Cl
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
was quenched after 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
Mixture was extracted with ethyl acetate (3×30 ml)
WASH
Type
WASH
Details
Combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Crude material was purified by chromatography

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC2=CC=CC(=C12)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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